Actinoquinol sodium

Catalog No.
S655218
CAS No.
7246-07-3
M.F
C11H11NNaO4S
M. Wt
276.27 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Actinoquinol sodium

CAS Number

7246-07-3

Product Name

Actinoquinol sodium

IUPAC Name

sodium;8-ethoxyquinoline-5-sulfonate

Molecular Formula

C11H11NNaO4S

Molecular Weight

276.27 g/mol

InChI

InChI=1S/C11H11NO4S.Na/c1-2-16-9-5-6-10(17(13,14)15)8-4-3-7-12-11(8)9;/h3-7H,2H2,1H3,(H,13,14,15);

InChI Key

RCVZWTQZOWXWQX-UHFFFAOYSA-N

SMILES

CCOC1=C2C(=C(C=C1)S(=O)(=O)[O-])C=CC=N2.[Na+]

Synonyms

Afazol Grin, AK Con, AK-Con, Albalon, All Clear, Clear Eyes, Colirio Alfa, Hydrochloride, Naphazoline, Idril, Miraclar, Monohydrochloride, Naphazoline, Nafazair, Naphazoline, Naphazoline Hydrochloride, Naphazoline Monohydrochloride, Naphazoline Nitrate, Naphcon, Naphcon forte, Nitrate, Naphazoline, Optazine, Pensa, Vasoconstrictor, Privin, Privine, Proculin, Siozwo, Tele Stulln, Tele-Stulln, Vasoclear, Vasocon, Vasocon Regular, Vasoconstrictor Pensa, VasoNit

Canonical SMILES

CCOC1=C2C(=C(C=C1)S(=O)(=O)O)C=CC=N2.[Na]

In Vitro Studies:

Actinoquinol sodium, also known as etacrynic acid, has been used in various scientific research applications, primarily in in vitro (laboratory) studies. Here are some examples:

  • Antiprotozoal activity: Researchers have investigated the potential antiprotozoal effects of actinoquinol sodium against various parasitic protozoa, including those causing malaria and Leishmaniasis [].
  • Anticancer properties: Studies have explored the potential anticancer properties of actinoquinol sodium, investigating its effects on cancer cell proliferation and survival.
  • Mechanism of action studies: Research has been conducted to understand the mechanisms of action by which actinoquinol sodium exerts its effects in various biological processes [].

Actinoquinol sodium is a synthetic compound with significant applications in photoprotection, particularly as a sunscreen agent that absorbs ultraviolet B light. It is the sodium salt form of actinoquinol, which possesses a heterocyclic aromatic structure characterized by a six-membered ring containing alternating nitrogen and oxygen atoms. This structure, along with conjugated double bonds, enables actinoquinol sodium to effectively absorb UVB radiation, thus protecting ocular tissues from potential damage associated with UV exposure, such as cataracts and macular degeneration .

The proposed mechanism of action for actinoquinol sodium involves its ability to absorb UVB light. When UVB photons hit the actinoquinol molecule, they excite electrons to higher energy levels. This absorption process effectively reduces the amount of UVB radiation reaching the internal structures of the eye, potentially offering photoprotection [].

Some studies have explored combining actinoquinol with hyaluronic acid in eye drops. Hyaluronic acid is a natural component of the tear film and may aid in the delivery and retention of actinoquinol within the eye [].

Primarily due to its photobase properties. Upon exposure to light, it can engage in proton-transfer reactions with water molecules, generating hydroxide ions. This reaction is crucial for its biochemical activity and applications .

Types of Reactions

  • Proton Transfer: Actinoquinol sodium acts as a strong photobase, facilitating proton transfer in aqueous solutions.
  • Oxidation and Reduction: The compound can undergo oxidation to form various derivatives or reduction reactions that alter its functional groups.
  • Substitution Reactions: The ethoxy group in actinoquinol sodium can be substituted with other functional groups under appropriate conditions .

Actinoquinol sodium exhibits notable biological activity, particularly in cellular protection against oxidative damage. Studies indicate that it can mitigate oxidative stress in various cell types, including corneal cells exposed to UVB radiation. For instance, formulations containing actinoquinol sodium have demonstrated efficacy in reducing oxidative changes in corneal optics during UV exposure .

Mechanism of Action

The protective effects of actinoquinol sodium are attributed to its ability to absorb UVB photons, which prevents these harmful rays from penetrating deeper ocular structures. This mechanism not only protects against direct UV damage but also helps maintain cellular integrity by reducing oxidative stress .

The synthesis of actinoquinol sodium typically involves several chemical processes:

  • Starting Materials: The synthesis begins with readily available precursors that contain the necessary functional groups.
  • Reaction Conditions: Common methods include condensation reactions followed by salt formation through neutralization with sodium hydroxide or other sodium salts.
  • Purification: Post-synthesis, the compound is purified using techniques such as recrystallization or chromatography to ensure high purity suitable for pharmaceutical applications.

Actinoquinol sodium has diverse applications, primarily in the field of ophthalmology and dermatology:

  • Ophthalmic Formulations: It is incorporated into eye drops to protect against UVB radiation and oxidative damage.
  • Sunscreen Products: Due to its UV-absorbing properties, it is used in various sunscreen formulations aimed at protecting skin from sun damage.
  • Research

Actinoquinol sodium shares similarities with several other compounds known for their photoprotective properties. Below is a comparison highlighting its uniqueness:

Compound NameStructure TypePrimary UseUnique Feature
ActinoquinolHeterocyclic aromaticSunscreen agentStrong photobase properties
OxybenzoneBenzophenone derivativeSunscreen agentBroad-spectrum UV absorption
AvobenzoneBenzylidene derivativeSunscreen agentEffective against UVA rays
Titanium DioxideInorganic compoundPhysical sunscreenReflects rather than absorbs UV
Zinc OxideInorganic compoundPhysical sunscreenBroad-spectrum UV protection

Actinoquinol sodium's unique combination of strong photobase characteristics and effective UVB absorption distinguishes it from other commonly used sunscreen agents, making it particularly valuable in ocular applications .

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

1

Exact Mass

276.03064829 g/mol

Monoisotopic Mass

276.03064829 g/mol

Heavy Atom Count

18

UNII

8PW272ITDS

Other CAS

7246-07-3

Wikipedia

Actinoquinol sodium

Dates

Modify: 2023-08-15

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